Enantiomeric Purity: Achieving >99.9% ee via Immobilized KRED Catalysis for (S)-BTPE Production
A comparative biocatalytic study using an immobilized ketoreductase (KRED) demonstrated the production of (S)-BTPE with an enantiomeric excess (ee) >99.9% under optimized flow conditions . This level of stereochemical control is paramount, as the S-enantiomer serves as a required intermediate for specific NK1 antagonists like rolapitant and is a key impurity marker in (R)-BTPE syntheses. While the R-enantiomer is commonly produced with >99% ee, the ability to produce the S-form with equivalent fidelity ensures its suitability as a reference standard and synthetic intermediate.
| Evidence Dimension | Enantiomeric excess (ee%) of product in KRED-catalyzed asymmetric reduction |
|---|---|
| Target Compound Data | >99.9% ee |
| Comparator Or Baseline | (R)-enantiomer production, typically >99% ee |
| Quantified Difference | Comparable, extremely high optical purity achievable for the S-enantiomer |
| Conditions | Biocatalytic reduction of 3',5'-bis(trifluoromethyl)acetophenone (BTAP) using an immobilized commercial KRED in a flow system with a 90:10 (v/v) 2-propanol:water solvent system at 30°C . |
Why This Matters
This verifies that the (S)-enantiomer can be reliably sourced with the extreme optical purity required for pharmaceutical research and development, matching the standard set for its more common counterpart.
- [1] Armani, D., et al. (2023). Biocatalytic Asymmetric Synthesis of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol by an Immobilized KRED in Batch and Flow Conditions. ChemCatChem, e202300809. View Source
